molecular formula C13H12N4OS B2829357 3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877638-48-7

3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2829357
CAS No.: 877638-48-7
M. Wt: 272.33
InChI Key: WGNYVBBNMKKJQR-UHFFFAOYSA-N
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Description

3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-1,2,4-triazole and 4-methylbenzyl chloride under basic conditions.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in 3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazolopyrimidine core or the thioether group.

    Substitution: The aromatic ring and the triazolopyrimidine core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted triazolopyrimidine derivatives depending on the reagents used.

Scientific Research Applications

3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which 3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one exerts its effects typically involves:

    Molecular Targets: It can interact with various enzymes and receptors, particularly those involved in signal transduction pathways.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to changes in cellular functions such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
  • 3-((4-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Uniqueness

3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is unique due to the presence of the 4-methylbenzyl group, which can influence its biological activity and chemical reactivity. This makes it distinct in terms of its potential therapeutic applications and its behavior in chemical reactions compared to its analogs.

Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-9-2-4-10(5-3-9)8-19-13-16-15-12-14-11(18)6-7-17(12)13/h2-7H,8H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNYVBBNMKKJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C3N2C=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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